4-Nitrophenyl formate
Overview
Description
4-Nitrophenyl formate, also known as formic acid 4-nitrophenyl ester, is an organic compound with the molecular formula C7H5NO4. It is a derivative of formic acid and 4-nitrophenol. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis .
Mechanism of Action
Target of Action
4-Nitrophenyl formate primarily targets terminal amino groups in basic amino acids such as ornithine or lysine . It also targets α-amino groups in peptides . These amino groups play a crucial role in protein synthesis and function, making them key targets for this compound.
Mode of Action
The compound acts as a selective reagent for the formylation of terminal amino groups in basic amino acids and α-amino groups in peptides . This interaction results in the formation of formylated amino acids and peptides, which can have different properties and functions compared to their non-formylated counterparts .
Action Environment
This compound is sensitive to moisture and light . Therefore, its action, efficacy, and stability can be influenced by environmental factors such as humidity and light exposure. It should be stored away from water/moisture, oxidizing agents, and light, and kept in a cool, dry, and well-ventilated condition . It should also be stored under inert gas and protected from exposure to light .
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl formate plays a significant role in biochemical reactions, particularly in the formylation of terminal amino groups in basic amino acids like ornithine or lysine . This interaction involves the formation of a carbamate, a compound that serves biological systems in a wide spectrum of metabolic pathways .
Cellular Effects
The cellular effects of this compound are primarily observed in its role as a formylation reagent. It influences cell function by interacting with amino acids and peptides, potentially affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a formylation reagent. It exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is known to be moisture and light sensitive . It should be stored away from water/moisture, oxidizing agents, and light . Over time, it may undergo degradation if not stored properly.
Metabolic Pathways
This compound is involved in the formylation of terminal amino groups in basic amino acids, a process that is part of broader metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrophenyl formate can be synthesized through the esterification of 4-nitrophenol with formic acid or its derivatives. One common method involves reacting 4-nitrophenol with formic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale esterification processes. The reaction is carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl formate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-nitrophenol and formic acid.
Reduction: It can be reduced to 4-aminophenyl formate using reducing agents such as sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Reduction: Sodium borohydride or other mild reducing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.
Major Products Formed:
Hydrolysis: 4-Nitrophenol and formic acid.
Reduction: 4-Aminophenyl formate.
Substitution: Various substituted phenyl formates depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl formate is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
4-Nitrophenyl chloroformate: Used as a coupling agent in peptide synthesis.
4-Nitrophenyl acetate: Commonly used in enzyme assays to study esterases.
4-Nitrophenyl carbonate: Utilized in the synthesis of carbamates and ureas.
Uniqueness: 4-Nitrophenyl formate is unique due to its selective formylation capabilities, making it a valuable reagent in peptide synthesis and other organic transformations. Its ability to hydrolyze under mild conditions also makes it useful in biochemical assays .
Properties
IUPAC Name |
(4-nitrophenyl) formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-5-12-7-3-1-6(2-4-7)8(10)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXRKQFZXJSHOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062026 | |
Record name | Formic acid, 4-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1865-01-6 | |
Record name | 4-Nitrophenyl formate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1865-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formic acid, 4-nitrophenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001865016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl formate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154301 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Formic acid, 4-nitrophenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Formic acid, 4-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrophenyl formate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.885 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-nitrophenyl formate enable the connection of proteins to polymers in this research?
A1: this compound (NPC) acts as a coupling agent, facilitating the connection between the polymer and the protein.
- Step 4: Finally, the azide group on cBSA-PMEO2MA-N3 is reacted with alkyne-modified bovine serum albumin (BSAalkyne) via a click reaction. This ultimately yields the desired cBSA-PMEO2MA-BSA bioconjugate, effectively linking two different protein molecules (cBSA and BSA) at both ends of the polymer chain. []
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